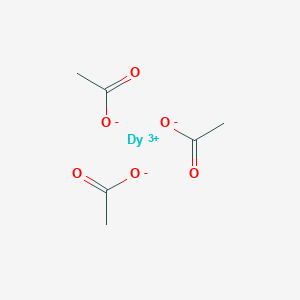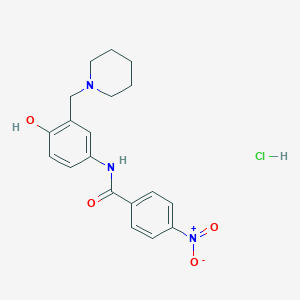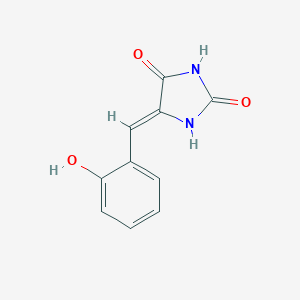
5-Salicylidenehydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Salicylidenehydantoin (SHD) is a chemical compound that belongs to the class of hydantoins. It is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. SHD has been widely used in scientific research due to its ability to form coordination complexes with various metal ions.
Mecanismo De Acción
The mechanism of action of 5-Salicylidenehydantoin is based on its ability to form coordination complexes with metal ions. The formed complexes can interact with biological molecules, such as proteins and nucleic acids, and modify their function. For example, 5-Salicylidenehydantoin-copper complexes have been shown to inhibit the activity of enzymes involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
5-Salicylidenehydantoin and its metal complexes have been shown to have various biochemical and physiological effects. For example, 5-Salicylidenehydantoin-copper complexes have been shown to induce oxidative stress in cancer cells, leading to cell death. 5-Salicylidenehydantoin-nickel complexes have been shown to inhibit the growth of bacteria, making them potential antibacterial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Salicylidenehydantoin has several advantages for lab experiments, such as its ability to form stable coordination complexes with metal ions, its high purity, and its solubility in organic solvents. However, 5-Salicylidenehydantoin has some limitations, such as its low solubility in water, which can limit its use in biological systems.
Direcciones Futuras
There are several future directions for the use of 5-Salicylidenehydantoin in scientific research. One potential application is in the development of new antibacterial agents, as 5-Salicylidenehydantoin-nickel complexes have shown promising results in inhibiting bacterial growth. Another potential application is in the development of new anticancer agents, as 5-Salicylidenehydantoin-copper complexes have shown promising results in inducing oxidative stress in cancer cells. Additionally, the use of 5-Salicylidenehydantoin and its metal complexes in catalysis and electrochemistry is an area of ongoing research.
Métodos De Síntesis
5-Salicylidenehydantoin can be synthesized by the reaction of salicylaldehyde and hydantoin in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form 5-Salicylidenehydantoin. The purity of the synthesized 5-Salicylidenehydantoin can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
5-Salicylidenehydantoin has been extensively used in scientific research as a ligand for metal ions. It forms stable coordination complexes with various metal ions, such as copper, nickel, and zinc. These complexes have been used in various applications, such as catalysis, electrochemistry, and bioinorganic chemistry.
Propiedades
Número CAS |
90771-20-3 |
|---|---|
Nombre del producto |
5-Salicylidenehydantoin |
Fórmula molecular |
C10H8N2O3 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
(5Z)-5-[(2-hydroxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H8N2O3/c13-8-4-2-1-3-6(8)5-7-9(14)12-10(15)11-7/h1-5,13H,(H2,11,12,14,15)/b7-5- |
Clave InChI |
GXPDYJIBYGLMKU-ALCCZGGFSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)N2)O |
SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N2)O |
SMILES canónico |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N2)O |
Otros números CAS |
90771-20-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



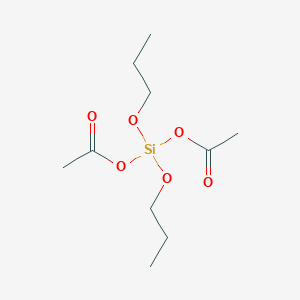
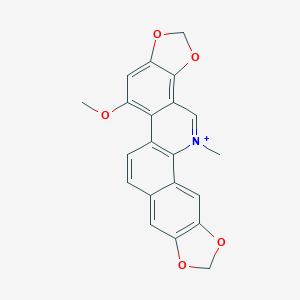
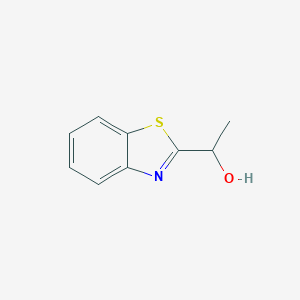
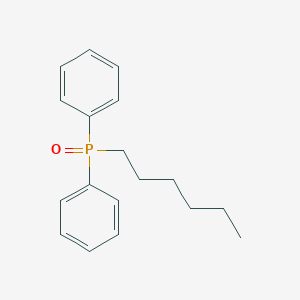
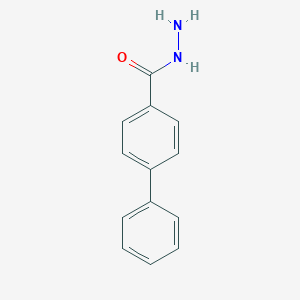
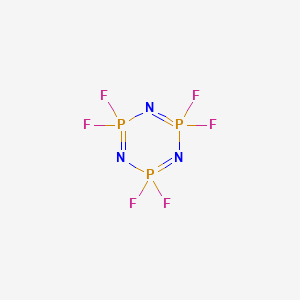
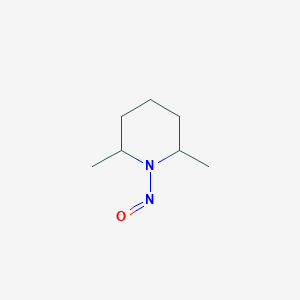
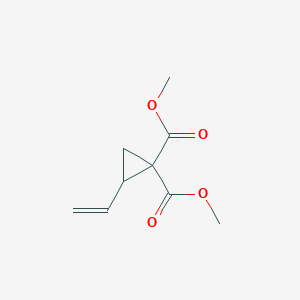
![Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione](/img/structure/B96680.png)
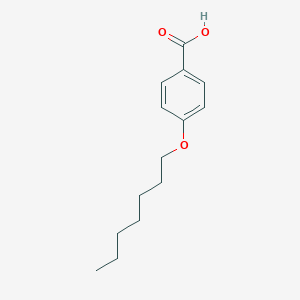
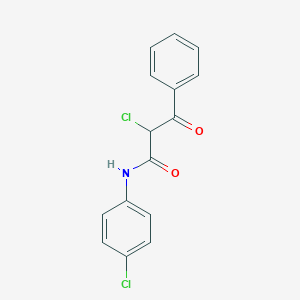
![Dimethyl [(4-methoxyphenyl)methyl]phosphonate](/img/structure/B96687.png)
